molecular formula C6H12N2O B108851 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone CAS No. 7226-23-5

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone

Cat. No.: B108851
CAS No.: 7226-23-5
M. Wt: 128.17 g/mol
InChI Key: GUVUOGQBMYCBQP-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, also known as 1,3-dimethyltetrahydropyrimidin-2(1H)-one, is a versatile solvent used in various chemical reactions . The primary targets of this compound are the reactants in the chemical reactions where it is used as a solvent.

Mode of Action

This compound interacts with its targets by facilitating chemical reactions. It is used as a solvent in the N-alkylation of amines, O-alkylation of aldoses, and synthesis of poly(arylethers) . It also acts as a urea solvent in the synthesis of 1-aryl-3,4,5-substituted pyrazoles through the cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones .

Pharmacokinetics

Its properties such as boiling point (146 °c/44 mmhg) and density (1.06 g/mL at 25 °C) can affect its behavior and efficacy as a solvent.

Action Environment

Environmental factors such as temperature and pressure can influence the action, efficacy, and stability of this compound as a solvent. For example, its boiling point indicates that it can be used in reactions requiring elevated temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone can be synthesized through several methods. One common method involves the reaction of 1,3-dimethylurea with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Another method involves the cyclization of N,N-dimethylformamide dimethyl acetal with urea under acidic conditions. This method is advantageous due to its simplicity and high yield .

Industrial Production Methods

In industrial settings, this compound is produced using continuous flow processes. These processes involve the use of microreactors and in-line IR analysis to monitor the reaction progress and optimize conditions for maximum yield . The continuous flow method is preferred for its efficiency, scalability, and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone is often compared with other cyclic urea derivatives, such as:

The uniqueness of this compound lies in its combination of high polarity, low toxicity, and ability to participate in a wide range of chemical reactions, making it a valuable tool in both research and industrial applications .

Properties

IUPAC Name

1,3-dimethyl-1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12N2O/c1-7-4-3-5-8(2)6(7)9/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVUOGQBMYCBQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074575
Record name 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl-
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless odorless liquid; Hygroscopic; [Alfa Aesar MSDS]
Record name Tetrahydro-1,3-dimethyl-1H-pyrimidin-2-one
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CAS No.

7226-23-5
Record name 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
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Record name 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl-
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Record name 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl-
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Record name 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl-
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Record name Tetrahydro-1,3-dimethyl-1H-pyrimidin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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